molecular formula C22H27Cl2N5 B611395 TLR7/8 agonist-5d CAS No. 1620278-72-9

TLR7/8 agonist-5d

Cat. No.: B611395
CAS No.: 1620278-72-9
M. Wt: 432.39
InChI Key: HGYVUJMYZGWKQV-UHFFFAOYSA-N
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Description

TLR7/8 agonist 1 is a dual agonist of toll-like receptor 7 (TLR7) and TLR8 (EC50s = 50 and 55 nM, respectively, in cell-based assays). It increases the levels of TNF-α, IFN-γ, IL-12p40, and chemokine (C-C motif) ligand 4 (CCL4) in human peripheral blood mononuclear cells (PBMCs) in a biphasic manner. TLR7/8 agonist 1 (25 nmol, s.c.) increases serum levels of IL-12p40 and chemokine (C-X-C motif) ligand 10 (CXCL10), as well as the number of dendritic cells per injection-site proximal lymph node, in mice. It has been conjugated to various fluorophores as TLR7 probes and to polymer particles for the modulation of TLR7/8 agonist 1 adjuvant activity.
TLR7/8 agonist-5d is a TLR7/8 agonist which shows prominent immunostimulatory activities.

Mechanism of Action

Target of Action

The primary targets of TLR7/8 agonist-5d are Toll-like receptors 7 and 8 (TLR7/8) . These receptors are a large family of proteins expressed in immune cells and various tumor cells . TLR7/8 are located in the intracellular endosomes and participate in tumor immune surveillance . They play different roles in tumor growth and can be used as novel diagnostic biomarkers, progression and prognostic indicators, and immunotherapeutic targets for various tumors .

Mode of Action

this compound interacts with its targets by binding to and activating TLR7 and 8 . This stimulates antigen-presenting cells (APCs), including dendritic cells, after intratumoral administration . When dendritic cells are activated, they produce proinflammatory cytokines and activate cytotoxic T-lymphocyte (CTL) and B-lymphocyte immune responses . This may result in tumor cell lysis .

Pharmacokinetics

It has been suggested that the drug’s pharmacokinetics is linear and dose-proportional

Result of Action

The activation of TLR7/8 by the agonist leads to the induction of certain cytokines and chemokines . This can improve tumor therapy by activating T cell-mediated antitumor responses with both innate and adaptive immune responses . In addition, this compound can suppress tumor growth by remodeling the tumor microenvironment . It also markedly improves the antitumor activity of PD-1/PD-L1 blockade and leads to complete tumor regression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the action of this compound

Biochemical Analysis

Biochemical Properties

TLR7/8 agonist-5d interacts with toll-like receptors 7 and 8, which are located in the intracellular endosomes of immune cells such as dendritic cells, macrophages, and B cells . Upon binding to these receptors, this compound triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons . This interaction enhances the activation and maturation of antigen-presenting cells, promoting a robust immune response . Additionally, this compound has been shown to modulate the activity of various enzymes and proteins involved in immune signaling pathways .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In dendritic cells and macrophages, it enhances the production of cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-alpha (IFN-α) . This leads to the activation of T cells and natural killer (NK) cells, which are crucial for the adaptive immune response . In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism by activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factors (IRFs) .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the TLR7 and TLR8 receptors within endosomal compartments . This binding induces conformational changes in the receptors, leading to the recruitment of the adaptor protein myeloid differentiation primary response 88 (MyD88) . MyD88 then activates downstream signaling molecules, including interleukin-1 receptor-associated kinase (IRAK) and tumor necrosis factor receptor-associated factor 6 (TRAF6), which ultimately result in the activation of NF-κB and IRFs . These transcription factors promote the expression of genes involved in inflammation, antiviral responses, and immune cell activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as pH and temperature . Over time, this compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that continuous exposure to this compound can result in sustained activation of immune cells and prolonged production of cytokines . Prolonged exposure may also lead to desensitization of the receptors and reduced responsiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively activates immune responses without causing significant toxicity . At higher doses, this compound can induce adverse effects such as systemic inflammation, weight loss, and lethargy . Studies have identified a maximum tolerated dose (MTD) for this compound, beyond which the compound’s toxicity outweighs its therapeutic benefits . It is crucial to optimize the dosage to achieve a balance between efficacy and safety in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways within the immune system. Upon internalization by immune cells, the compound is transported to endosomal compartments where it interacts with TLR7 and TLR8 . The activation of these receptors triggers a cascade of signaling events that involve the phosphorylation and ubiquitination of key signaling proteins . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is internalized by endocytosis and trafficked to endosomal compartments where it interacts with TLR7 and TLR8 . This compound can also bind to lipid membranes and be incorporated into lipid vesicles, enhancing its stability and distribution within the cellular environment . The localization and accumulation of this compound in specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound is primarily localized within the endosomal compartments of immune cells . The compound is directed to these compartments through targeting signals and post-translational modifications that facilitate its interaction with TLR7 and TLR8 . Within the endosomes, this compound induces the formation of signaling complexes that activate downstream signaling pathways . The subcellular localization of this compound is crucial for its activity and function, as it ensures the specific activation of TLR7 and TLR8 and the subsequent immune response .

Properties

IUPAC Name

1-[[4-(aminomethyl)phenyl]methyl]-2-butylimidazo[4,5-c]quinolin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5.2ClH/c1-2-3-8-19-26-20-21(17-6-4-5-7-18(17)25-22(20)24)27(19)14-16-11-9-15(13-23)10-12-16;;/h4-7,9-12H,2-3,8,13-14,23H2,1H3,(H2,24,25);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZCFKIAMHQQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=CC=CC=C4N=C2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TLR7/8 agonist-5d
Reactant of Route 2
TLR7/8 agonist-5d
Reactant of Route 3
TLR7/8 agonist-5d
Reactant of Route 4
TLR7/8 agonist-5d
Reactant of Route 5
TLR7/8 agonist-5d
Reactant of Route 6
TLR7/8 agonist-5d

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